
Resveratrol 3-sulfate-d4 (triethylamine)
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Overview
Description
Resveratrol 3-sulfate-d4 (triethylamine) is a deuterium-labeled derivative of Resveratrol 3-sulfate. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of resveratrol derivatives. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which helps in tracing and quantifying the compound during various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Resveratrol 3-sulfate-d4 (triethylamine) typically involves the sulfation of resveratrol followed by deuterium labeling. The process begins with the sulfation of resveratrol using sulfur trioxide-pyridine complex in anhydrous conditions. The resulting Resveratrol 3-sulfate is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Resveratrol 3-sulfate-d4 (triethylamine) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Sulfation Reaction
Resveratrol 3-sulfate-d4 is synthesized via selective sulfation of resveratrol using SO₃·NMe₃ (trimethylamine-sulfur trioxide complex) or chlorosulfonic acid in the presence of triethylamine (TEA) as a base . The reaction mechanism involves:
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Deuterium incorporation : Achieved using deuterated reagents (e.g., D₂O or deuterated solvents) during sulfation to replace hydrogen atoms at specific positions.
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Selective protection : Hydroxyl groups on the resveratrol backbone are protected with TBDMS (tert-butyldimethylsilyl) or acetyl groups to direct sulfation to the 3-position .
Optimized Conditions :
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Base : Triethylamine facilitates proton scavenging, improving reaction yield (up to 55% in Heck coupling reactions) .
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Purification : Size exclusion chromatography and reversed-phase TLC are critical due to the compound’s high polarity .
Aqueous Stability
Resveratrol 3-sulfate-d4 undergoes rapid H/D exchange under mild acidic conditions (pH 4–6) at the aromatic protons adjacent to the sulfate group . This exchange is accelerated by free phenolic groups, as observed in deuterated acetonitrile solutions .
E/Z Isomerization
The compound exhibits light-dependent isomerization of its stilbene double bond:
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Mechanism : Phenoxy radical formation via one-electron oxidation enables reversible isomerization .
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Kinetics : Isomerization occurs 5× faster in diffused sunlight compared to dark conditions .
Enzyme Inhibition
Resveratrol 3-sulfate-d4 retains biological activity comparable to resveratrol in key assays:
Target | Activity (IC₅₀) | Comparison to Resveratrol | Source |
---|---|---|---|
COX-1 | 3.60 μM | Similar potency | |
COX-2 | 7.53 μM | 10× weaker | |
CYP1A1 | Significant inhibition | Enhanced selectivity |
Mechanistic Insights
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Quinone Reductase 1 (QR1) Induction : Activates QR1 at nanomolar concentrations, enhancing cellular detoxification pathways .
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Free Radical Scavenging : Demonstrates DPPH radical scavenging activity with EC₅₀ = 12.4 μM, comparable to ascorbic acid .
Key Spectroscopic Data
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NMR : Distinct deuterium signals at δ 6.3–7.1 ppm (aromatic protons) and δ 4.8 ppm (sulfate group).
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Mass Spectrometry : [M-H]⁻ peak at m/z 337.1 (deuterated form).
Scientific Research Applications
Resveratrol 3-sulfate-d4 (triethylamine) is a stable isotope labeled with deuterium . Stable isotopes of elements, like hydrogen and carbon, are often incorporated into drug molecules as tracers for quantitation .
Scientific Research Applications
Resveratrol is a naturally occurring polyphenolic compound with anticancer properties, found in grapes, wine, and medicinal plants . It has various biological and pharmacological activities, including antioxidant, anti-inflammatory, and anti-platelet properties . Research has shown that resveratrol can interfere with all three stages of carcinogenesis: initiation, promotion, and progression .
Resveratrol 3-sulfate is one of the major human sulfated conjugates of resveratrol . Several studies have synthesized resveratrol sulfate metabolites to assess activities mediated by resveratrol, such as inhibiting tumor necrosis factor (TNF)-α-induced NFκB activity, cyclooxygenases (COX-1 and COX-2), aromatase, nitric oxide production, and proliferation of certain cell lines .
- Anti-cancer activity Research indicates that, unlike resveratrol, sulfated metabolites exhibit less potency against breast cancer cell lines . However, some methoxy derivatives of resveratrol have demonstrated comparable or superior anti-platelet activity compared to the original compound, with the 4'-methoxy derivative showing approximately 2.5 orders of magnitude higher anti-platelet activity against TRAP-induced platelet aggregation . In terms of anti-tumor activity, 3-MRESV exhibited the highest potency in PC-3 cells, while 3,4′-DMRESV and TMRESV showed the greatest efficacy in HCT116 cells .
- Other activities Resveratrol, its 3'-sulfate, and 4-sulfate can inhibit nitric oxide (NO) production by NO scavenging and down-regulation of iNOS expression in RAW 264.7 cells . The 3-sulfate also exhibits QR1 induction, DPPH free radical scavenging, and COX-1 and COX-2 inhibitory activities, while the 4'-sulfate inhibits NFκB induction and COX-1 and COX-2 activities .
Mechanism of Action
Resveratrol 3-sulfate-d4 (triethylamine) exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines.
Cardioprotective Effects: Modulates lipid metabolism and improves endothelial function.
Neuroprotective Effects: Protects neurons from oxidative damage and apoptosis
Comparison with Similar Compounds
Similar Compounds
Resveratrol: The parent compound with similar biological activities but without deuterium labeling.
Resveratrol 3-glucuronide: Another metabolite of resveratrol with different pharmacokinetic properties.
Resveratrol 4-glucuronide: Similar to Resveratrol 3-glucuronide but with a different glucuronidation site
Uniqueness
Resveratrol 3-sulfate-d4 (triethylamine) is unique due to its deuterium labeling, which allows for precise tracing and quantification in biological studies. This makes it a valuable tool in pharmacokinetic and metabolic research, providing insights that are not possible with non-labeled compounds .
Q & A
Basic Research Questions
Q. How is Resveratrol 3-sulfate-d4 synthesized, and what role does triethylamine play in the process?
- Methodological Answer : Resveratrol 3-sulfate-d4 is synthesized via selective sulfation of resveratrol using sulfuric acid derivatives, followed by deuteration. Triethylamine acts as a base to neutralize acidic byproducts during sulfation, ensuring reaction efficiency and stability. For example, selective deacetylation routes using triethylamine in solvent systems (e.g., THF/methanol) have been optimized to achieve high yields (40% in single runs) while minimizing side reactions .
Q. What analytical methods are used to validate the purity and structural integrity of Resveratrol 3-sulfate-d4?
- Methodological Answer : Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical. NMR confirms deuteration at specific positions and sulfation sites, while HPLC with UV detection (e.g., 306 nm) quantifies purity. Crystallization and flash chromatography (e.g., methylene chloride-ethyl acetate systems) are employed to isolate isomers and remove impurities .
Q. What are the primary biological activities of Resveratrol 3-sulfate compared to its non-sulfated counterpart?
- Methodological Answer : Resveratrol 3-sulfate retains COX-1/COX-2 inhibition and quinone reductase 1 (QR1) induction but shows reduced antiproliferative activity and cellular uptake compared to resveratrol. Assays such as NFκB inhibition (using TNFα-stimulated cells) and DPPH radical scavenging are used to compare bioactivity profiles .
Advanced Research Questions
Q. How do sulfation and deuteration in Resveratrol 3-sulfate-d4 influence its metabolic stability and bioavailability in vivo?
- Methodological Answer : Sulfation enhances water solubility but reduces membrane permeability, while deuteration slows metabolic degradation (via the kinetic isotope effect). To study this, researchers use dialysis tubing assays to simulate bioavailability and LC-MS to track deuterated metabolites in plasma or tissue samples. Notably, sulfated metabolites exhibit low cellular uptake in MCF7 models, necessitating prodrug strategies .
Q. What experimental designs address contradictions in the "Resveratrol Paradox" (low bioavailability vs. high bioactivity) for sulfated derivatives?
- Methodological Answer : Preclinical studies should prioritize physiologically relevant concentrations (≤10 µM) and use human-relevant metabolites (e.g., sulfates or glucuronides). In vivo models should incorporate chronic dosing regimens and measure downstream biomarkers (e.g., inflammatory cytokines or endothelial function markers) rather than relying on parent compound plasma levels .
Q. How can researchers optimize assays to distinguish between direct and indirect mechanisms of action for Resveratrol 3-sulfate-d4?
- Methodological Answer : Use gene knockout models (e.g., SIRT1-deficient cells) to test sirtuin activation. Pair this with metabolomics to identify secondary pathways influenced by sulfated derivatives. For example, resveratrol 3-sulfate’s QR1 induction can be confirmed via Nrf2 pathway inhibition experiments .
Q. What are the challenges in extrapolating in vitro data for Resveratrol 3-sulfate-d4 to human clinical trials, and how can they be mitigated?
- Methodological Answer : Key challenges include species-specific metabolism and non-physiological assay conditions. Solutions:
- Use human hepatocyte models to predict metabolite profiles.
- Employ randomized crossover trials with validated endpoints (e.g., arterial stiffness for cardiovascular studies).
- Cross-reference preclinical data with existing clinical trial outcomes on resveratrol’s anti-inflammatory effects .
Q. Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported bioactivity between resveratrol and its sulfated metabolites?
- Methodological Answer : Conduct head-to-head comparisons under identical assay conditions (e.g., cell lines, incubation time). For example, while resveratrol inhibits NFκB, its 4′-sulfate metabolite retains this activity, but the 3-sulfate does not. Validate using siRNA silencing to confirm target specificity .
Q. What statistical approaches are recommended for analyzing dose-response relationships in Resveratrol 3-sulfate-d4 studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC50 values. Box-Behnken experimental designs (3-factor, 3-level) optimize yield and bioactivity parameters while minimizing resource use. Response surface methodology (RSM) is critical for multivariable analysis .
Q. Ethical and Compliance Considerations
Q. What ethical guidelines apply to preclinical studies involving deuterated compounds like Resveratrol 3-sulfate-d4?
- Methodological Answer : Ensure compliance with data protection laws (e.g., GDPR for EU studies) and conduct risk assessments for compound handling. Training in safe laboratory practices (e.g., PPE for triethylamine exposure) and ethical data sharing protocols (pseudonymization) are mandatory .
Properties
Molecular Formula |
C20H27NO6S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
N,N-diethylethanamine;[3-hydroxy-5-[(E)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethenyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H12O6S.C6H15N/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;1-4-7(5-2)6-3/h1-9,15-16H,(H,17,18,19);4-6H2,1-3H3/b2-1+;/i3D,4D,5D,6D; |
InChI Key |
ZFXTYRNSFBAQQU-RNUYNDDYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)[2H])[2H])O)[2H].CCN(CC)CC |
Canonical SMILES |
CCN(CC)CC.C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O |
Origin of Product |
United States |
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